molecular formula C24H30N4O4 B2688069 N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-ethylphenyl)ethanediamide CAS No. 896340-76-4

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-ethylphenyl)ethanediamide

Katalognummer: B2688069
CAS-Nummer: 896340-76-4
Molekulargewicht: 438.528
InChI-Schlüssel: DGDOPJPVICAXSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-ethylphenyl)ethanediamide is a complex organic compound that features a benzodioxole ring, a piperazine moiety, and an ethanediamide linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-ethylphenyl)ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Coupling with Ethanediamide: The final step involves coupling the benzodioxole-piperazine intermediate with ethanediamide under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-ethylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: Reduction of the amide groups can yield corresponding amines.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-ethylphenyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-ethylphenyl)ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodioxole ring may interact with aromatic residues in the binding site, while the piperazine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to the desired pharmacological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-ethylphenyl)ethanediamide is unique due to its combination of a benzodioxole ring, a piperazine moiety, and an ethanediamide linkage. This structural combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-ethylphenyl)ethanediamide, often referred to as a derivative of benzodioxole, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which include a benzodioxole moiety and piperazine ring, contributing to its interaction with various biological targets.

Chemical Structure

The chemical structure of the compound can be represented as follows:

N 2 2H 1 3 benzodioxol 5 yl 2 4 methylpiperazin 1 yl ethyl N 4 ethylphenyl ethanediamide\text{N 2 2H 1 3 benzodioxol 5 yl 2 4 methylpiperazin 1 yl ethyl N 4 ethylphenyl ethanediamide}

Research indicates that compounds with similar structures often exhibit immunomodulatory and antitumor properties. The benzodioxole group is known for its ability to interact with various receptors and enzymes, potentially modulating signaling pathways involved in cell proliferation and apoptosis. Specifically, this compound has shown activity against specific kinases involved in cancer progression, suggesting a mechanism that may inhibit tumor growth by targeting these pathways .

1. Antitumor Activity

Studies have demonstrated that compounds related to this compound exhibit significant antitumor effects. For instance, analogs have been shown to inhibit tumor growth in xenograft models by targeting Src family kinases (SFKs), which are critical in cancer cell signaling .

2. Immunomodulatory Effects

The compound's immunomodulatory effects have been noted in various studies. It has been suggested that it can enhance or suppress immune responses depending on the context, making it a candidate for further exploration in autoimmune diseases and cancer therapy .

3. Pharmacokinetics

Pharmacokinetic studies indicate that related compounds possess favorable absorption and distribution profiles, with half-lives conducive for therapeutic use. These properties are crucial for developing effective dosing regimens in clinical settings .

Case Study 1: In Vivo Efficacy

A study involving a xenograft model of pancreatic cancer demonstrated that a compound structurally related to this compound significantly reduced tumor size when administered orally at specified doses. The results indicated an increase in survival rates among treated subjects compared to controls .

Case Study 2: Immunomodulation

In another investigation focusing on autoimmune disorders, the compound was evaluated for its ability to modulate T-cell activity. Results showed that it could enhance T-cell proliferation under specific conditions while suppressing excessive immune responses, highlighting its potential therapeutic applications in managing autoimmune diseases .

Comparative Data Table

PropertyN-[...]-ethanediamideRelated Compounds
Antitumor ActivityHighModerate
Immunomodulatory EffectVariableConsistent
Pharmacokinetic ProfileFavorableVariable
In Vivo EfficacySignificantModerate

Eigenschaften

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4/c1-3-17-4-7-19(8-5-17)26-24(30)23(29)25-15-20(28-12-10-27(2)11-13-28)18-6-9-21-22(14-18)32-16-31-21/h4-9,14,20H,3,10-13,15-16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDOPJPVICAXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.